1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a synthetic organic compound with the chemical formula and a molecular weight of 382.5 g/mol. This compound is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. It has garnered attention due to its potential applications in medicinal chemistry and drug discovery.
The synthesis of 1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone typically involves multi-step synthetic routes that incorporate various chemical reactions. While specific synthetic procedures may vary, common methods include:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yields and purity.
The molecular structure of 1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone can be represented using various chemical notation systems:
InChI=1S/C19H22N6OS/c1-15(2)12-21-22(23)19(24)25(12)26-18(20)14(11-17(27)28)13-9-7-6-8(10-13)16(3)4/h6-10H,11H2,1-5H3
This representation provides a unique identifier for the compound's structure.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone has potential applications in:
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9